molecular formula C7H10ClNO B2673327 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole CAS No. 2126160-22-1

4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole

Cat. No.: B2673327
CAS No.: 2126160-22-1
M. Wt: 159.61
InChI Key: IQCGVQBHGUGNHH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine to form an oxime, followed by cyclization with phosphorus oxychloride to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with various functional groups replacing the chloromethyl group.
  • Oxidation and reduction reactions produce modified oxazole rings with different electronic and steric properties.

Scientific Research Applications

4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-5-methyl-1,2-oxazole
  • 4-(Chloromethyl)-3-methyl-1,2-thiazole
  • 4-(Bromomethyl)-5-ethyl-3-methyl-1,2-oxazole

Uniqueness: 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct reactivity and properties. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it valuable for specific applications.

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-7-6(4-8)5(2)9-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCGVQBHGUGNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-22-1
Record name 4-(chloromethyl)-5-ethyl-3-methyl-1,2-oxazole
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